Zinc glutamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

1949-15-1 |

|---|---|

Molecular Formula |

C5H7NO4Zn |

Molecular Weight |

210.5 g/mol |

IUPAC Name |

zinc;2-aminopentanedioate |

InChI |

InChI=1S/C5H9NO4.Zn/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);/q;+2/p-2 |

InChI Key |

GAMIYQSIKAOVTG-UHFFFAOYSA-L |

Canonical SMILES |

C(CC(=O)[O-])C(C(=O)[O-])N.[Zn+2] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Zinc Glutamate: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activities of zinc glutamate (B1630785). The information is intended for researchers, scientists, and professionals involved in drug development and related fields.

Chemical Structure and Identification

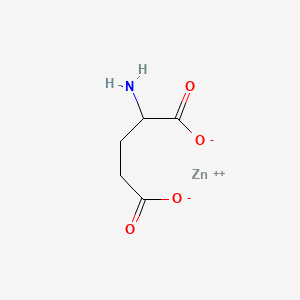

Zinc glutamate is a salt of zinc and the amino acid glutamic acid. The L-glutamate enantiomer is the most common form in biological systems. The coordination chemistry of zinc with glutamate can result in various structures, with the most well-characterized being zinc L-glutamate dihydrate.

The crystal structure of zinc L-glutamate dihydrate reveals a coordination complex where the zinc ion is chelated by the amino and carboxylate groups of the glutamate ligand.

Table 1: Chemical Identification of Zinc L-Glutamate

| Identifier | Value |

| IUPAC Name | zinc(2+);(2S)-2-aminopentanedioate |

| CAS Number | 34992-53-5 |

| Molecular Formula | C₅H₇NO₄Zn (anhydrous) |

| Molecular Weight | 210.50 g/mol (anhydrous) |

A diagram illustrating the basic chelation of zinc by glutamate is presented below.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity.

Table 2: Physicochemical Properties of Zinc L-Glutamate

| Property | Value |

| Appearance | White crystalline powder |

| Solubility | Low water solubility |

| Stability | Stable under standard conditions. A mixture of zinc chelate of lysine (B10760008) and zinc chelate of glutamic acid showed stability for 24 months at 25°C with no loss of zinc content.[1] |

Synthesis and Characterization

Synthesis of Zinc L-Glutamate

A general method for the synthesis of zinc L-glutamate involves the reaction of a zinc salt with L-glutamic acid in an aqueous solution, followed by precipitation and purification.

Experimental Protocol: Synthesis of Zinc L-Glutamate

-

Dissolution: Dissolve L-glutamic acid in deionized water. In a separate vessel, dissolve an equimolar amount of a soluble zinc salt (e.g., zinc sulfate (B86663) heptahydrate) in deionized water.

-

Reaction: Slowly add the zinc salt solution to the L-glutamic acid solution with constant stirring.

-

pH Adjustment: Adjust the pH of the resulting mixture to approximately 7.0 using a 1M sodium hydroxide (B78521) solution to facilitate the precipitation of this compound.

-

Precipitation and Collection: Allow the precipitate to form completely. Collect the solid product by centrifugation or filtration.

-

Washing: Wash the collected precipitate multiple times with deionized water to remove any unreacted starting materials and byproducts.

-

Drying: Dry the purified this compound in an oven at 100 °C to a constant weight.

The following diagram illustrates the general workflow for the synthesis of this compound.

Characterization Methods

The synthesized this compound can be characterized using various analytical techniques to confirm its identity and purity.

Table 3: Analytical Methods for this compound Characterization

| Technique | Purpose |

| Elemental Analysis | To determine the percentage of carbon, hydrogen, nitrogen, and zinc, confirming the empirical formula. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups and confirm the coordination of the glutamate ligand to the zinc ion. |

| UV-Visible Spectroscopy | To study the electronic transitions and complex formation. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Solid-state ⁶⁷Zn NMR can provide detailed information about the local environment of the zinc ions. |

| X-ray Diffraction (XRD) | To determine the crystal structure of the compound. |

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: Mix a small amount of the dried this compound sample with potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Spectral Analysis: Analyze the resulting spectrum for characteristic absorption bands. The disappearance of the C=O stretching vibration of the carboxylic acid group and the appearance of asymmetric and symmetric stretching vibrations of the carboxylate group confirm the formation of the zinc salt.

Biological and Pharmacological Properties

Zinc plays a crucial role in the central nervous system, particularly in the context of glutamatergic neurotransmission. As zinc is often co-released with glutamate from synaptic vesicles, it acts as a significant modulator of synaptic activity.

Modulation of Glutamatergic Signaling

Zinc ions have a profound impact on various glutamate receptors, which are critical for excitatory synaptic transmission and plasticity.

-

NMDA Receptors: Zinc is a potent non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[2] This inhibitory action is a key mechanism underlying the neuroprotective and potential antidepressant effects of zinc.[2] Zinc deficiency can lead to enhanced NMDA receptor activity, resulting in excitotoxicity.[2]

-

AMPA and Kainate Receptors: The effect of zinc on α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors is concentration-dependent. At lower concentrations, zinc can potentiate the response of these receptors, while at higher concentrations, it can be inhibitory.[2][3]

The following diagram illustrates the modulatory role of zinc on glutamate receptors.

Neuroprotection and Therapeutic Potential

By modulating glutamatergic activity, zinc exhibits neuroprotective properties. It can reduce glutamate release and protect neurons from excitotoxicity, which is implicated in conditions like ischemia and epilepsy.[4] This has led to research into the therapeutic potential of zinc compounds in neurological and psychiatric disorders.

-

Depression: Preclinical and clinical studies suggest that zinc possesses antidepressant-like effects, primarily attributed to its inhibition of NMDA receptors.[2] Zinc deficiency has been linked to an increased risk of depression.[2]

-

Neurodegenerative Diseases: Dysregulation of zinc homeostasis and glutamatergic signaling are implicated in the pathophysiology of neurodegenerative diseases such as Alzheimer's disease.[5][6]

Bioavailability and Metabolism

This compound, as an amino acid chelate, is expected to have good bioavailability. Studies comparing different zinc salts have shown that organic forms like zinc gluconate are more readily absorbed than inorganic forms like zinc oxide.[7][8] The absorption of zinc primarily occurs in the small intestine and is regulated by a complex network of zinc transporters.[9]

A proposed workflow for assessing the bioavailability of this compound in a rodent model is outlined below.

Conclusion

This compound is a compound of significant interest due to the intricate role of both zinc and glutamate in the central nervous system. Its well-defined chemical structure and the potential for high bioavailability make it a valuable tool for research into the modulation of glutamatergic signaling and for the development of novel therapeutic strategies for a range of neurological and psychiatric disorders. Further research is warranted to fully elucidate its pharmacokinetic profile and to conduct specific biological assays to confirm the therapeutic effects observed with other zinc salts.

References

- 1. mdpi.com [mdpi.com]

- 2. Zinc in the Glutamatergic Theory of Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Differential effects of zinc on glutamatergic and GABAergic neurotransmitter systems in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Zinc inhibits glutamate release via activation of pre-synaptic K channels and reduces ischaemic damage in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Relationship between Zinc (Zn2+) and Glutamate Receptors in the Processes Underlying Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Relationship between Zinc (Zn (2+) ) and Glutamate Receptors in the Processes Underlying Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Comparison of the Potential Relative Bioaccessibility of Zinc Supplements—In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Synthesis of Crystalline Zinc Glutamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of crystalline zinc glutamate (B1630785), a compound of interest in pharmaceutical and materials science. The document details various synthetic methodologies, presents key quantitative data in a structured format, and outlines experimental protocols to facilitate reproducibility.

Introduction

Zinc glutamate, the salt of the essential mineral zinc and the amino acid glutamic acid, has garnered attention for its potential therapeutic applications and as a model for metal-amino acid coordination complexes. The synthesis of its crystalline form is crucial for definitive structural characterization and for ensuring purity and stability in drug development. This guide explores established methods for producing crystalline this compound, primarily focusing on aqueous solution-based approaches.

Synthetic Methodologies

Several methods have been successfully employed for the synthesis of crystalline this compound. The most common approaches involve the reaction of a zinc source with glutamic acid in an aqueous medium, followed by crystallization.

Slow Evaporation Method

A straightforward and widely used technique for growing single crystals of this compound dihydrate is the slow evaporation of an aqueous solution. This method relies on gradually increasing the concentration of the solute until it reaches supersaturation, leading to the formation of well-defined crystals.

Reaction of Zinc Salts with Glutamic Acid

This method involves the direct reaction of a water-soluble zinc salt, such as zinc sulfate (B86663) or zinc acetate (B1210297), with glutamic acid or its salt in an aqueous solution. The resulting this compound can then be crystallized, often as a metal-organic framework (MOF).[1][2]

Gel Diffusion Method

The gel diffusion method can be employed to grow high-quality crystals by slowing down the diffusion of reactants, which allows for controlled crystal growth. This technique is particularly useful for controlling crystal morphology and size.[2]

Experimental Protocols

Synthesis of this compound Dihydrate via Slow Evaporation

This protocol is adapted from the work of Gramaccioli (1966).[3][4]

Materials:

-

Zinc oxide (ZnO)

-

Glutamic acid (C₅H₉NO₄)

-

Deionized water

Procedure:

-

Dissolve glutamic acid in deionized water.

-

Add zinc oxide to the glutamic acid solution. The solution is stirred until the zinc oxide is completely dissolved.

-

Allow the resulting aqueous solution to evaporate slowly at room temperature.

-

White prismatic crystals of this compound dihydrate (ZnC₅H₇NO₄·2H₂O) will form over time.[3]

-

The crystals are then harvested and can be washed with a small amount of cold deionized water and dried.

Synthesis of Zinc-Glutamate Metal-Organic Framework (MOF)

This protocol is based on the facile synthesis of a zinc-glutamate MOF.[1][2][5]

Materials:

-

L-Glutamic acid (0.294 g, 2 mmol)[5]

-

Sodium hydroxide (B78521) (NaOH, 0.200 g, 5 mmol)[5]

-

Zinc sulfate heptahydrate (ZnSO₄·7H₂O, 0.575 g, 2 mmol)[5]

-

Deionized water

Procedure:

-

Prepare an aqueous solution by dissolving L-Glutamic acid and sodium hydroxide in deionized water.

-

To this solution, add an aqueous solution of zinc sulfate heptahydrate with stirring.[5]

-

A white precipitate of the zinc-glutamate MOF will form readily.[5]

-

The precipitate is then filtered, washed with deionized water, and dried in air.[5]

An alternative method involves using zinc acetate tetrahydrate (5.40 g, 24.61 mmol) and L-glutamic acid potassium salt monohydrate (5.00 g, 24.61 mmol) in 100 mL of water, followed by slow evaporation.[1]

Data Presentation

Crystallographic Data

The crystal structure of this compound dihydrate has been determined by X-ray diffraction.[3] The compound crystallizes in the orthorhombic space group P2₁2₁2₁.[1][3]

| Parameter | Value | Reference |

| Formula | ZnC₅H₇NO₄·2H₂O | [3] |

| Crystal System | Orthorhombic | [1][3] |

| Space Group | P2₁2₁2₁ | [1][3] |

| a (Å) | 11.190 | [3] |

| b (Å) | 10.463 | [3] |

| c (Å) | 7.220 | [3] |

| Z | 4 | |

| R-index | 0.032 | [3] |

Coordination Environment

In this compound dihydrate, the zinc atom is coordinated to five atoms in a nearly regular square pyramidal geometry.[3] The coordination involves the nitrogen atom and an oxygen atom from the α-carboxylate group of one glutamate molecule, and oxygen atoms from the γ-carboxylate groups of two other glutamate molecules, and a water molecule.[3]

Characterization

The synthesized crystalline this compound can be characterized using various analytical techniques to confirm its structure and purity.

| Technique | Purpose |

| Powder X-ray Diffraction (PXRD) | To confirm the crystal structure and phase purity.[5] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups and confirm the coordination of glutamate to zinc.[5] |

| Thermogravimetric Analysis (TGA) | To determine the thermal stability and the water content.[5] |

| Elemental Analysis | To determine the elemental composition (C, H, N, Zn). |

| Single-Crystal X-ray Diffraction | To determine the precise three-dimensional atomic structure.[1][3] |

Conclusion

The synthesis of crystalline this compound can be achieved through straightforward and reproducible methods, primarily involving aqueous solution chemistry. The choice of method can influence the crystalline form, with slow evaporation yielding single crystals of this compound dihydrate and direct precipitation methods producing metal-organic frameworks. Detailed characterization is essential to confirm the identity and purity of the final product, which is critical for its application in research and drug development. This guide provides the foundational knowledge for researchers to synthesize and study this important metal-amino acid complex.

References

An In-depth Technical Guide to the Analysis of Zinc Glutamate Coordination Complexes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies used to characterize zinc glutamate (B1630785) coordination complexes. Zinc, an essential trace element, plays a critical role in numerous biological processes, often exerting its effects through interactions with amino acids like glutamate. The coordination complexes formed between zinc and glutamate are of significant interest in neuroscience and drug development due to their involvement in modulating excitatory neurotransmission. This document details the synthesis, structural elucidation, and thermodynamic analysis of these complexes, offering actionable protocols and data for researchers in the field.

Synthesis of Zinc Glutamate Complexes

The synthesis of this compound complexes is typically achieved through aqueous solution methods. A common approach involves the reaction of a water-soluble zinc salt with L-glutamic acid, followed by pH adjustment to facilitate the formation of the complex.

A straightforward method involves preparing an aqueous suspension of zinc hydroxide (B78521), which is then reacted with L-glutamic acid. This method has the advantage of avoiding the presence of counter-ions like chloride or nitrate (B79036) in the final product. Another approach is the reaction of a sodium salt of glutamic acid with a zinc(II) salt in water.

A more specific protocol for synthesizing a zinc-glutamate metal-organic framework (MOF) involves the simple mixing of an L-glutamic acid salt and a zinc salt in an aqueous medium at room temperature, followed by slow evaporation.[1]

Structural and Spectroscopic Analysis

A multi-technique approach is essential for the thorough characterization of this compound complexes, providing insights into their solid-state structure, solution-state behavior, and stoichiometry.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of this compound complexes in the solid state. This technique provides precise information on bond lengths, bond angles, coordination number, and geometry around the zinc center.

Crystal Structure of this compound Dihydrate: The crystal structure of this compound dihydrate (Zn(C₅H₇NO₄)·2H₂O) has been determined and refined. The complex crystallizes in an orthorhombic system with the space group P2₁2₁2₁. The coordination around the zinc atom is a nearly regular square pyramid.[2]

Table 1: Crystallographic Data for this compound Dihydrate

| Parameter | Value |

| Formula | Zn(C₅H₇NO₄)·2H₂O |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a | 11.190 Å |

| b | 10.463 Å |

| c | 7.220 Å |

| Zn-O distance | 2.03 - 2.10 Å |

| Zn-N distance | 2.03 - 2.10 Å |

Source:[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the structure and dynamics of this compound complexes in solution. Both ¹H NMR and ⁶⁷Zn NMR are employed.

-

¹H NMR: While the coordination of zinc to glutamate does not cause substantial shifts in the proton resonances, it often leads to noticeable signal broadening. This broadening can provide indirect evidence of the complex formation and dynamics in solution.[3]

-

⁶⁷Zn NMR: Being the only NMR-active zinc isotope, ⁶⁷Zn NMR provides direct information about the local environment of the zinc nucleus. It is, however, a low-sensitivity nucleus that yields broad lines. Solid-state ⁶⁷Zn NMR studies on various zinc-amino acid complexes have been conducted at high magnetic fields.[4]

Table 2: Typical ⁶⁷Zn Solid-State NMR Parameters for Zinc-Amino Acid Complexes

| Parameter | Range of Values |

| Isotropic Chemical Shift (δiso) | 140 to 265 ppm |

| Quadrupolar Coupling Constant (CQ) | 7.05 to 26.4 MHz |

| Quadrupolar Asymmetry Parameter (ηQ) | 0.20 to 0.95 |

Source:[4]

Mass Spectrometry (MS)

Mass spectrometry, particularly with soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), is invaluable for determining the stoichiometry and confirming the formation of zinc-glutamate complexes. These methods allow for the observation of the intact non-covalent complex in the gas phase.

Infrared (IR) Spectroscopy

IR spectroscopy helps in identifying the coordination of the glutamate ligand to the zinc ion. The coordination is typically confirmed by observing shifts in the characteristic vibrational frequencies of the carboxylate (COO⁻) and amino (NH₂) groups of glutamate upon complexation.

Thermodynamic and Kinetic Analysis

Understanding the stability and binding affinity of this compound complexes is crucial for evaluating their potential biological activity.

Stability Constants

The stability constant (β) of a complex is a measure of the strength of the interaction between the metal ion and the ligand. Potentiometric titration is a common method for its determination. For the this compound complex, the stability has been determined under specific conditions.

Table 3: Stability Constant of this compound

| Parameter | Value | Conditions |

| log βw | 21.013 (average) | pH 9.0 |

Source:

Binding Affinity in Biological Systems

In the central nervous system, zinc acts as a potent modulator of N-methyl-D-aspartate (NMDA) receptors, which are a class of ionotropic glutamate receptors. The affinity of zinc for these receptors is subtype-dependent.

Table 4: Inhibitory Affinity (IC₅₀) of Zinc for NMDA Receptor Subtypes

| NMDA Receptor Subtype | Zinc IC₅₀ |

| NR1/NR2A | 5–30 nM |

| NR1/NR2B | ~760 nM |

Experimental Protocols

Synthesis of this compound Complex

This protocol is adapted from methods for synthesizing zinc-amino acid complexes.[3]

-

Preparation of Zinc Hydroxide Suspension: React a solution of zinc chloride (ZnCl₂) with a 1M solution of sodium hydroxide (NaOH) at a molar ratio of 1:2 to precipitate zinc hydroxide (Zn(OH)₂).

-

Reaction with Glutamic Acid: Add an aqueous solution of L-glutamic acid to the aqueous suspension of zinc hydroxide at a molar ratio of 2:1 (glutamic acid:zinc hydroxide).

-

Complex Formation: Stir the mixture. The disappearance of the Zn(OH)₂ suspension indicates the formation of the soluble this compound complex.

-

Isolation: Isolate the water-soluble complex by partial concentration on a rotary evaporator or by slow evaporation of the solvent at room temperature.

-

Characterization: Characterize the resulting solid by elemental analysis, IR, and NMR spectroscopy.

X-ray Crystallography Data Collection and Refinement

This is a generalized protocol for small molecule crystallography.[8][9][10]

-

Crystal Growth: Grow single crystals of the this compound complex suitable for X-ray diffraction, for example, by slow evaporation from an aqueous solution.

-

Crystal Mounting: Mount a suitable crystal on a goniometer head.

-

Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer. This involves exposing the crystal to a monochromatic X-ray beam and recording the diffraction pattern as the crystal is rotated.

-

Data Processing: Index the diffraction pattern to determine the unit cell parameters and space group. Integrate the raw diffraction intensities.

-

Structure Solution: Solve the phase problem using methods like direct methods or Patterson methods to generate an initial electron density map.

-

Model Building and Refinement: Build an atomic model into the electron density map. Refine the model using least-squares methods to improve the fit between the calculated and observed diffraction data.

-

Validation: Validate the final crystal structure using crystallographic software.

Solid-State ⁶⁷Zn NMR Spectroscopy

This protocol is based on high-field ⁶⁷Zn NMR studies of zinc-amino acid complexes.[4][11]

-

Sample Preparation: Pack the powdered, and if necessary, ⁶⁷Zn-enriched, this compound complex into an NMR rotor.

-

Spectrometer Setup: Use a high-field solid-state NMR spectrometer.

-

Data Acquisition: Acquire the ⁶⁷Zn NMR spectrum at ambient temperature. A quadrupolar Carr-Purcell Meiboom-Gill (QCPMG) pulse sequence is often advantageous. For broad spectra, a stepped-frequency technique may be necessary to ensure uniform excitation.

-

Data Processing: Process the acquired free induction decay (FID) with appropriate apodization and Fourier transformation.

-

Spectral Analysis: Extract the NMR parameters (δiso, CQ, and ηQ) by iterative simulation of the experimental spectrum using appropriate software.

Determination of Stability Constant by Potentiometric Titration

This protocol follows the principles of the Irving-Rossotti method.[12][13]

-

Solution Preparation: Prepare solutions of a strong acid (e.g., HCl), the ligand (glutamic acid), and the metal salt (e.g., ZnCl₂) of known concentrations. Also, prepare a standardized solution of a strong base (e.g., NaOH). Maintain a constant ionic strength using an inert electrolyte (e.g., KNO₃).

-

Titration Sets: Perform the following titrations with the standard base solution at a constant temperature:

-

Strong acid alone.

-

Strong acid + glutamic acid.

-

Strong acid + glutamic acid + zinc chloride.

-

-

Data Recording: Record the pH (or mV) reading after each addition of the base.

-

Data Analysis: Plot the pH versus the volume of base added for each titration. From these titration curves, calculate the proton-ligand and metal-ligand stability constants using established calculation methods.

Electrophysiological Measurement of Zinc IC₅₀ on NMDA Receptors

This is a generalized protocol based on two-electrode voltage-clamp (TEVC) recordings in Xenopus oocytes.[5][6][7]

-

Receptor Expression: Co-inject cRNAs for the desired NMDA receptor subunits (e.g., NR1 and NR2A or NR2B) into Xenopus laevis oocytes.

-

Electrophysiology Setup: Perform two-electrode voltage-clamp recordings from the oocytes 2-4 days post-injection.

-

Solution Preparation: Prepare a bath solution (e.g., containing NaCl, HEPES, BaCl₂) and agonist solutions (saturating concentrations of glutamate and glycine). Prepare a range of zinc concentrations. For nanomolar concentrations, use a zinc buffer like tricine.

-

Data Recording: At a holding potential where voltage-dependent zinc block is minimal (e.g., -20 to -40 mV), apply the agonist solution to elicit a current. Once a stable baseline current is achieved, co-apply the agonist solution with different concentrations of zinc.

-

Data Analysis: Measure the peak current response at each zinc concentration. Normalize the responses to the control current (in the absence of zinc). Plot the normalized current versus the zinc concentration and fit the data with the Hill equation to determine the IC₅₀ value.

Visualizations

Caption: General workflow for the synthesis and characterization of this compound complexes.

Caption: Allosteric inhibition of the NMDA receptor by synaptically co-released zinc and glutamate.

References

- 1. Synthesis, characterization, and biological activities of zinc(II), copper(II) and nickel(II) complexes of an aminoquinoline derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijasrm.com [ijasrm.com]

- 3. Zinc(II) Complexes with Amino Acids for Potential Use in Dermatology: Synthesis, Crystal Structures, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. elmi.hbku.edu.qa [elmi.hbku.edu.qa]

- 5. The Micromolar Zinc-Binding Domain on the NMDA Receptor Subunit NR2B - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure of the zinc-bound amino-terminal domain of the NMDA receptor NR2B subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Zinc Effects on NMDA Receptor Gating Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Collection of X-ray diffraction data from macromolecular crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rigaku.com [rigaku.com]

- 10. hkl-xray.com [hkl-xray.com]

- 11. High-field solid-state (67)Zn NMR spectroscopy of several zinc-amino acid complexes [pubmed.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. cost-nectar.eu [cost-nectar.eu]

An In-depth Technical Guide to the Physical and Chemical Properties of Zinc L-Glutamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc L-glutamate, a salt formed from the essential mineral zinc and the non-essential amino acid L-glutamic acid, is a compound of increasing interest in various scientific and industrial fields. Its unique properties, stemming from the synergy between its two constituent components, have led to its application in cosmetics, animal nutrition, and as a potential therapeutic agent in neuroscience. This technical guide provides a comprehensive overview of the physical and chemical properties of zinc L-glutamate, detailed experimental protocols for its characterization, and an exploration of its role in biological signaling pathways, with a particular focus on the glutamatergic system.

Physicochemical Properties

Zinc L-glutamate is a white crystalline solid. Its fundamental physicochemical properties are summarized in the tables below, compiled from various sources. It's important to note that the properties can vary slightly depending on the hydration state of the compound.

Table 1: General Properties of Zinc L-Glutamate

| Property | Value | Reference(s) |

| Appearance | White solid/crystalline powder | [1] |

| Molecular Formula | C₅H₇NO₄Zn (anhydrous) | [2] |

| C₁₀H₁₆N₂O₈Zn (2:1 complex) | [1] | |

| Zn(C₅H₈NO₄)₂·H₂O (dihydrate) | ||

| Molecular Weight | 210.5 g/mol (anhydrous) | [2] |

| 357.65 g/mol (2:1 complex) | [1] | |

| 227 g/mol (monohydrate) | [3] | |

| Solubility | Slightly soluble in water. The solubility of L-glutamic acid, a component, is 8.57 g/L at 25°C and increases with pH.[4][5] The solubility of zinc compounds is also pH-dependent, with poor solubility around pH 7.[6] | [1] |

| Stability | Stable under standard conditions.[1] Stability is pH-dependent. |

Table 2: Thermal Properties of Zinc L-Glutamate

| Property | Value | Notes |

| Melting Point | Decomposes before melting. | Thermal decomposition occurs in stages, starting with dehydration. |

| Thermal Stability | Thermogravimetric analysis (TGA) would show a multi-step decomposition, with initial weight loss corresponding to the loss of water molecules, followed by the decomposition of the organic glutamate (B1630785) moiety. |

Synthesis and Characterization

Synthesis of Zinc L-Glutamate Monohydrate

A common method for the synthesis of zinc L-glutamate involves the reaction of a soluble zinc salt with L-glutamic acid or its salt in an aqueous solution, followed by precipitation.

Experimental Protocol:

-

Preparation of Solutions:

-

Prepare a 10% (w/v) solution of monosodium glutamate in deionized water.

-

Prepare a 14.38% (w/v) solution of zinc sulfate (B86663) heptahydrate (ZnSO₄·7H₂O) in deionized water.[3]

-

-

Reaction:

-

Mix equal volumes of the monosodium glutamate and zinc sulfate solutions.

-

Adjust the pH of the mixture to 7.0 using a 1 M sodium hydroxide (B78521) solution while stirring.[3]

-

-

Precipitation and Isolation:

-

Drying:

-

Dry the final product in an oven at 100°C to a constant weight to obtain zinc L-glutamate monohydrate.[3]

-

A similar rapid room-temperature synthesis can be performed by directly mixing aqueous solutions of L-glutamic acid, sodium hydroxide, and zinc sulfate heptahydrate.[7]

Spectroscopic Characterization

FT-IR spectroscopy is a powerful tool to confirm the coordination of the zinc ion with the glutamate ligand.

Experimental Protocol:

-

Sample Preparation: The synthesized zinc L-glutamate powder can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[8][9]

-

Interpretation: Key spectral features to note are the shifts in the vibrational frequencies of the carboxylate (-COO⁻) and amine (-NH₂) groups of glutamic acid upon coordination with the zinc ion. The asymmetric and symmetric stretching vibrations of the carboxylate group are particularly informative. A broad band in the 3200-3600 cm⁻¹ region would indicate the presence of coordinated water molecules.[9][10]

Expected Peak Assignments for Zinc L-Glutamate:

| Wavenumber (cm⁻¹) | Assignment |

| ~3200-3600 | O-H stretching of water |

| ~3100-3300 | N-H stretching of the amine group |

| ~1600-1650 | Asymmetric stretching of the carboxylate group (COO⁻) |

| ~1400-1450 | Symmetric stretching of the carboxylate group (COO⁻) |

¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the zinc L-glutamate complex in solution.

Experimental Protocol:

-

Sample Preparation: Dissolve the zinc L-glutamate sample in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Interpretation: Compare the chemical shifts of the protons and carbons in zinc L-glutamate to those of free L-glutamic acid. Coordination with zinc will induce changes in the chemical environment of the glutamate molecule, leading to shifts in the NMR signals, particularly for the α-carbon and α-proton adjacent to the coordinating amine and carboxyl groups.[11]

Expected ¹H NMR Chemical Shifts for L-Glutamate in D₂O (reference):

-

α-H: ~3.77 ppm (triplet)

-

β-H₂: ~2.12 ppm (multiplet)

-

γ-H₂: ~2.45 ppm (multiplet)[12]

Expected ¹³C NMR Chemical Shifts for L-Glutamate in D₂O (reference):

-

Cα: ~55 ppm

-

Cβ: ~27 ppm

-

Cγ: ~30 ppm

-

Cδ (carboxyl): ~175 ppm

-

Cε (carboxyl): ~182 ppm

Biological Activity and Signaling Pathways

Zinc is a crucial modulator of glutamatergic neurotransmission, and its effects are often studied in the context of its interaction with glutamate receptors. While much of the research focuses on the effects of the zinc ion itself, the complex with L-glutamate provides a biologically relevant form for its delivery and action.

Interaction with Glutamate Receptors

Zinc ions are known to modulate the activity of both NMDA and AMPA receptors, the primary ionotropic glutamate receptors in the central nervous system.

Zinc acts as a potent, non-competitive antagonist of NMDA receptors. This inhibition is subtype-specific, with a higher affinity for receptors containing the GluN2A subunit.[13][14] The binding of zinc to an allosteric site on the amino-terminal domain (ATD) of the GluN2A subunit leads to a conformational change that reduces the channel's open probability.[13][14]

The effect of zinc on AMPA receptors is more complex and appears to be concentration-dependent. At low micromolar concentrations, zinc can potentiate AMPA receptor currents, while at higher concentrations, it can be inhibitory.[15] The potentiation is thought to occur through a reduction in receptor desensitization.[15]

Intracellular Signaling Cascades

The influx of zinc through calcium-permeable channels, including some AMPA and NMDA receptors, can trigger various intracellular signaling pathways.[16]

Increased intracellular zinc can activate protein kinase C (PKC) and the mitogen-activated protein kinase (MAPK/ERK) pathway.[1] These pathways are involved in a multitude of cellular processes, including cell survival and plasticity. However, excessive intracellular zinc can lead to neurotoxicity through mechanisms such as mitochondrial dysfunction and the production of reactive oxygen species.[1]

Experimental Protocols for Biological Assays

Glutamate Uptake Assay

This assay measures the ability of cells, such as astrocytes or neurons, to take up glutamate from the extracellular space. The effect of zinc L-glutamate on this process can provide insights into its modulatory role in synaptic clearance of glutamate.

Experimental Protocol (using cultured astrocytes):

-

Cell Culture: Plate primary cortical astrocytes in 24-well plates and culture until confluent.

-

Pre-incubation: Replace the culture medium with an artificial cerebrospinal fluid (ACSF) buffer and pre-incubate for 20 minutes.

-

Treatment: Add zinc L-glutamate at various concentrations to the wells and incubate for a desired period (e.g., 30 minutes).

-

Uptake Measurement: Initiate the uptake by adding a solution containing a low concentration of unlabeled glutamate and a tracer amount of [³H]-L-glutamic acid.

-

Termination: After a short incubation period (e.g., 7 minutes), terminate the uptake by rapidly washing the cells twice with ice-cold Hank's balanced salt solution.

-

Quantification: Lyse the cells with 0.1 N NaOH and measure the radioactivity in the lysate using a scintillation counter. Normalize the counts to the protein concentration in each well.[15]

Neuroprotection Assay

This assay assesses the ability of zinc L-glutamate to protect neurons from excitotoxicity induced by high concentrations of glutamate.

Experimental Protocol (using primary neuronal cultures):

-

Cell Culture: Culture primary retinal or cortical neurons on coverslips.

-

Treatment: Pre-treat the neuronal cultures with various concentrations of zinc L-glutamate for a specified duration.

-

Induction of Excitotoxicity: Expose the cultures to a high concentration of glutamate (e.g., 100 µM) for a brief period (e.g., 10 minutes).

-

Recovery: Wash out the glutamate and return the cells to their normal culture medium (containing the respective concentrations of zinc L-glutamate).

-

Assessment of Cell Viability: After 24 hours, assess cell viability using a method such as the trypan blue exclusion assay or a Live/Dead assay kit.[17]

Quantitative Analysis

High-Performance Liquid Chromatography (HPLC)

HPLC can be used for the quantitative analysis of zinc L-glutamate in various matrices.

Experimental Protocol (General Approach):

-

Sample Preparation: For biological samples, a protein precipitation step followed by filtration is typically required.

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: An isocratic or gradient elution with a suitable buffer system. For underivatized amino acids, an ion-pairing reagent like heptafluorobutyric acid (HFBA) can be used.[5]

-

Detection: UV detection can be employed if the analytes are derivatized. For underivatized compounds, mass spectrometry (LC-MS) provides high sensitivity and specificity.[5][18]

-

-

Quantification: A calibration curve is constructed using standards of known concentrations to quantify the amount of zinc L-glutamate in the sample.

Conclusion

Zinc L-glutamate is a multifaceted compound with distinct physicochemical properties and significant biological activities. Its characterization requires a combination of analytical techniques, including spectroscopy and chromatography. The interaction of zinc with the glutamatergic system, particularly NMDA and AMPA receptors, underscores the potential of zinc L-glutamate in modulating neuronal function. The experimental protocols provided in this guide offer a framework for researchers and drug development professionals to further investigate the properties and applications of this promising compound. Further research is warranted to fully elucidate the specific signaling pathways directly activated by the zinc L-glutamate complex and to explore its full therapeutic potential.

References

- 1. Relationship between Zinc (Zn2+) and Glutamate Receptors in the Processes Underlying Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. hmdb.ca [hmdb.ca]

- 4. researchgate.net [researchgate.net]

- 5. agilent.com [agilent.com]

- 6. researchgate.net [researchgate.net]

- 7. Zinc Inhibits Astrocyte Glutamate Uptake by Activation of Poly(ADP-ribose) Polymerase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. phytojournal.com [phytojournal.com]

- 10. ijasrm.com [ijasrm.com]

- 11. Relationship between 1H and 13C NMR chemical shifts and the secondary and tertiary structure of a zinc finger peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. hmdb.ca [hmdb.ca]

- 13. sciencedaily.com [sciencedaily.com]

- 14. Molecular basis for subtype-specificity and high-affinity zinc inhibition in the GluN1-GluN2A NMDA receptor amino terminal domain - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanisms of zinc modulation of olfactory bulb AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Zinc-Permeable Ion Channels: Effects on Intracellular Zinc Dynamics and Potential Physiological/Pathophysiological Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Protective action of zinc against glutamate neurotoxicity in cultured retinal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Developing a robust LC-MS/MS method to quantify Zn-DTPA, a zinc chelate in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Early Studies on the Biological Activity of Zinc Glutamate

Introduction

Zinc, an essential trace element, and glutamate (B1630785), the primary excitatory neurotransmitter in the central nervous system (CNS), are critically colocated in what are termed "gluzinergic" or "zincergic" neurons.[1] Within these neurons, zinc is concentrated in a subset of synaptic vesicles and is co-released with glutamate upon neuronal excitation.[2][3] This co-release is not a mere coincidence; early research has unveiled a complex and multifaceted relationship where zinc acts as a potent neuromodulator, directly influencing the activity of glutamate receptors and shaping synaptic transmission and plasticity.[1][4] This technical guide delves into the foundational studies that first characterized the biological activity of zinc in the context of the glutamatergic system, presenting quantitative data, detailing experimental methodologies, and visualizing the core signaling interactions.

Quantitative Data on Zinc-Glutamate Interactions

Early investigations quantified the modulatory effects of zinc on various glutamate receptors. The data reveals a concentration-dependent and often biphasic action, where zinc can either inhibit or, in some cases, potentiate receptor activity. These interactions are crucial for understanding the physiological and pathological roles of synaptic zinc.

Table 1: Quantitative Effects of Zinc on Glutamate Receptor Activity

| Target Receptor Subunit | Zinc Concentration | Observed Effect | Study Context | Reference |

| NMDA (GluN2A) | 10–20 nM | Allosteric Inhibition | Postsynaptic receptor modulation | [5] |

| NMDA (GluN2B) | IC50 ~50 µM | Inhibition during phasic synaptic activity | Postsynaptic receptor modulation | [5] |

| NMDA (Pore) | 10–50 µM | Voltage-dependent channel block | Postsynaptic receptor modulation | [5] |

| AMPA / Kainate | "High" concentrations | Increased receptor response | Postsynaptic receptor modulation | [1] |

| AMPA / Kainate | "Much higher" concentrations | Inhibition of receptor response | Postsynaptic receptor modulation | [1] |

| Glutamate Receptors (general) | 200 µM | Shifted glutamate EC50 from 50 µM to 70 µM | Cultured retinal horizontal cells | [6] |

| Glutamate Receptors (general) | 200 µM | Reduced maximal current (Imax) by 36% | Cultured retinal horizontal cells | [6] |

Table 2: In Vivo Effects of Zinc on Neurotransmitter Levels in the Hippocampus

| Brain Region | Agent Perfused | Effect on Extracellular Glutamate | Effect on Extracellular GABA | Reference |

| Hippocampal CA3 | 10-300 µM ZnCl₂ | Decrease | Increase | [7] |

| Hippocampal CA3 | CaEDTA (Zinc Chelator) | Increase | Decrease | [7] |

Key Experimental Protocols

The characterization of zinc's role in glutamatergic signaling relied on sophisticated techniques capable of measuring neurochemical and electrophysiological changes in real-time.

In Vivo Microdialysis

This technique was pivotal for studying the presynaptic effects of zinc on neurotransmitter release in living animals.

-

Objective: To measure how manipulating local zinc concentrations in a specific brain region affects the extracellular levels of glutamate and GABA.

-

Methodology:

-

Probe Implantation: A microdialysis probe, which has a semipermeable membrane at its tip, is surgically implanted into a target brain area, such as the CA3 region of the hippocampus in an anesthetized rat.[7]

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF). Neurotransmitters and other molecules in the brain's extracellular space diffuse across the membrane and into the flowing aCSF.

-

Sample Collection: The outflowing fluid, called the dialysate, is collected at regular intervals.

-

Manipulation: To test the effect of zinc, ZnCl₂ is added to the aCSF being perfused through the probe. To study the role of endogenous zinc, a chelator like CaEDTA is used to bind and effectively remove free zinc from the synaptic cleft.[7]

-

Analysis: The collected dialysate samples are analyzed using techniques like high-performance liquid chromatography (HPLC) to quantify the concentrations of glutamate and GABA.

-

Pharmacological Dissection: To understand the underlying receptor mechanisms, antagonists for specific receptors (e.g., NBQX for AMPA/kainate receptors) can be co-perfused with zinc to see if they block its effects.[7]

-

Whole-Cell Patch-Clamp Electrophysiology

This method provided high-resolution data on how zinc directly modulates the function of glutamate receptors on individual neurons.

-

Objective: To measure the ion currents flowing through glutamate receptors in response to glutamate application, and to determine how zinc alters these currents.

-

Methodology:

-

Cell Preparation: Neurons, such as retinal horizontal cells, are isolated and maintained in a culture dish.[6]

-

Pipette Seal: A glass micropipette with a very fine tip is brought into contact with the membrane of a single neuron. A gentle suction is applied to form a high-resistance seal (a "gigaseal") between the pipette and the cell membrane.

-

Whole-Cell Access: The patch of membrane under the pipette is ruptured, allowing direct electrical access to the cell's interior.

-

Voltage Clamp: The neuron's membrane potential is held at a constant, predetermined voltage by the patch-clamp amplifier.

-

Drug Application: A solution containing glutamate is applied to the cell, causing glutamate receptors to open and ions to flow across the membrane. This ion flow is measured as an electrical current.

-

Zinc Co-application: The experiment is repeated, but this time zinc is applied along with glutamate to observe its modulatory effect on the current.[6]

-

Dose-Response Analysis: By applying a range of glutamate concentrations, with and without zinc, researchers can generate dose-response curves to calculate key parameters like the half-maximal effective concentration (EC50) and the maximal current (Imax), thereby quantifying the precise nature of zinc's inhibition or potentiation.[6]

-

Signaling Pathways and Mechanisms of Action

Early studies established that zinc's influence on the glutamatergic system is complex, involving actions at both postsynaptic and presynaptic sites.

Postsynaptic Modulation: Direct Action on Glutamate Receptors

Zinc directly interacts with several types of ionotropic glutamate receptors. The most studied interaction is with the N-methyl-D-aspartate (NMDA) receptor.[4]

-

NMDA Receptor Inhibition: Zinc inhibits NMDA receptors through at least two distinct mechanisms.[4][5]

-

High-Affinity, Voltage-Independent Inhibition: At low nanomolar concentrations, zinc binds to a specific site on the N-terminal domain of the GluN2A subunit, allosterically reducing the probability of the channel opening.[4][5]

-

Low-Affinity, Voltage-Dependent Inhibition: At higher micromolar concentrations, zinc can enter the channel pore and physically block the flow of ions, an effect that is dependent on the membrane voltage.[4][5]

-

-

AMPA and Kainate Receptor Modulation: Zinc's effect on AMPA and kainate receptors is biphasic. At certain high concentrations, it can increase the response of these receptors, while at even higher concentrations, it becomes inhibitory.[1]

References

- 1. Zinc in the Glutamatergic Theory of Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. What Are the Functions of Zinc in the Nervous System? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Zinc Effects on NMDA Receptor Gating Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Relationship between Zinc (Zn2+) and Glutamate Receptors in the Processes Underlying Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Differential effects of zinc on glutamatergic and GABAergic neurotransmitter systems in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

Zinc glutamate metal-organic framework (MOF) synthesis

An In-depth Technical Guide to the Synthesis of Zinc Glutamate (B1630785) Metal-Organic Frameworks

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous, crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for a range of applications, including gas storage, catalysis, and drug delivery.[1][2] Within this class, bio-MOFs, which utilize biocompatible components like amino acids, are of particular interest for biomedical applications.[3] Zinc, an essential trace element in the human body, is a preferred metal ion for designing biocompatible MOFs due to its low toxicity.[4][5]

This guide provides a detailed overview of the synthesis, characterization, and properties of zinc glutamate (Zn-Glu) MOFs, a bio-MOF built from zinc ions and the proteinogenic amino acid, L-glutamic acid.[6][7] We present detailed experimental protocols, summarize key quantitative data, and provide visual workflows for researchers, scientists, and drug development professionals.

Synthesis Methodologies

The synthesis of Zn-Glu MOFs can be achieved through various methods, with reaction conditions influencing the final material's properties.[4] Key factors include the choice of solvent, temperature, reaction time, and precursor concentrations.[4]

Protocol 1: Facile Room-Temperature Synthesis in Aqueous Medium

This method represents a sustainable and environmentally friendly approach to Zn-Glu MOF synthesis, avoiding the need for organic solvents and high temperatures.[6][7]

Experimental Protocol:

-

Preparation of Solutions:

-

Prepare an aqueous solution of a zinc (II) salt (e.g., zinc acetate (B1210297) tetrahydrate).

-

Prepare an aqueous solution of L-glutamic acid.

-

-

Reaction:

-

Crystallization:

-

Purification:

-

The resulting solid is collected via filtration.

-

The product is washed multiple times with deionized water and then with a solvent like ethanol (B145695) to remove any unreacted precursors.

-

The purified MOF is typically dried under vacuum.

-

Protocol 2: Solvothermal Synthesis for Drug Delivery Applications

The solvothermal method is frequently employed to produce MOFs with specific properties for applications like drug delivery.[10][11] This approach was used to create a dual pH- and temperature-responsive Zn-Glu MOF for loading the anticancer drug methotrexate.[1][4]

Experimental Protocol:

-

Preparation of Precursors:

-

Dissolve L-glutamic acid and a zinc salt (e.g., Zn(NO₃)₂·6H₂O) in a mixed solvent system, such as N,N-dimethylformamide (DMF) and water.[1]

-

-

Solvothermal Reaction:

-

The precursor solution is sealed in a Teflon-lined autoclave.

-

The autoclave is heated to a specific temperature (e.g., 80 °C) for a designated period (e.g., 24 hours).[1]

-

-

Product Recovery and Activation:

-

After cooling to room temperature, the crystalline product is collected by filtration.

-

The collected solid is washed thoroughly with DMF and then with a more volatile solvent like chloroform (B151607) or ethanol to exchange the high-boiling point solvent trapped within the pores.

-

The material is then activated by heating under vacuum to ensure the pores are empty and accessible for drug loading.

-

Synthesis and Characterization Workflow

The overall process from synthesis to application involves several key stages, including synthesis, purification, activation, and detailed characterization to confirm the material's identity and properties.

References

- 1. Metal-organic frameworks: Drug delivery applications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Zinc-Based Metal-Organic Frameworks in Drug Delivery, Cell Imaging, and Sensing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. A sustainable protocol for the facile synthesis of zinc-glutamate MOF: an efficient catalyst for room temperature CO2 fixation reactions under wet conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. A sustainable protocol for the facile synthesis of zinc-glutamate MOF: an efficient catalyst for room temperature CO2 fixation reactions under wet conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Crystal structure of aquazinc(II) glutamate hydrate

An In-depth Technical Guide on the Crystal Structure of Aquazinc(II) Glutamate (B1630785) Hydrate (B1144303)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the crystal structure of aquazinc(II) glutamate hydrate, a metal-organic framework (MOF) with significant interest in various scientific fields. This document details the crystallographic data, experimental protocols for its synthesis and characterization, and a visual representation of the zinc coordination environment. The information presented is intended to support further research and development in areas such as drug delivery, catalysis, and materials science.

Introduction

Aquazinc(II) glutamate hydrate, with the chemical formula Zn(H₂O)(C₅H₇NO₄)·H₂O, is a coordination complex formed between zinc(II) ions and the amino acid glutamate.[1] The structure consists of a zinc center coordinated to a glutamate ligand and a water molecule, with an additional water molecule present in the crystal lattice.[1] This compound is of particular interest due to the biological significance of both zinc and glutamate. Zinc is an essential trace element involved in numerous enzymatic and structural functions within the human body, while glutamic acid is a key neurotransmitter.[2][3] The coordination of zinc with amino acids can result in complexes with diverse structural and functional properties.[4][5]

Crystal Structure and Crystallographic Data

The crystal structure of aquazinc(II) glutamate hydrate has been determined by single-crystal X-ray diffraction.[6] The compound crystallizes in the orthorhombic space group P2₁2₁2₁.[1][6][7] The asymmetric unit contains one Zn(II) ion, one glutamate ligand, one coordinated water molecule, and one lattice water molecule.[6]

The zinc ion is in a distorted octahedral coordination environment.[1] It is coordinated by a nitrogen atom from the amino group and an oxygen atom from the carboxyl group of the glutamate ligand in the axial positions. The equatorial plane is formed by two oxygen atoms from the carboxyl groups of neighboring glutamate molecules and one oxygen atom from a coordinated water molecule.[6] This coordination leads to the formation of a two-dimensional layered structure.[7]

Table 1: Crystallographic Data for Aquazinc(II) Glutamate Hydrate [1]

| Parameter | Value |

| Chemical Formula | C₅H₁₁NO₆Zn |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.1770(6) |

| b (Å) | 10.3960(9) |

| c (Å) | 11.1210(9) |

| V (ų) | 829.8 |

| Z | 4 |

| Temperature (K) | 173 |

| Rgt(F) | 0.018 |

| wRref(F²) | 0.043 |

Experimental Protocols

Synthesis of Aquazinc(II) Glutamate Hydrate

Two primary methods for the synthesis of aquazinc(II) glutamate hydrate crystals have been reported:

Method 1: Slow Evaporation [1]

-

Prepare an aqueous solution containing L-glutamic acid potassium salt monohydrate (5.00 g, 24.61 mmol) and zinc acetate (B1210297) tetrahydrate (5.40 g, 24.61 mmol) in 100 mL of water.

-

Allow the solution to slowly evaporate at room temperature.

-

Colorless, high-quality crystals of aquazinc(II) glutamate hydrate will form over time.

Method 2: Rapid Room Temperature Synthesis [8]

-

Dissolve L-Glutamic acid (0.294g, 2 mmol) and NaOH (0.200g, 5mmol) in water.

-

Add an aqueous solution of ZnSO₄·7H₂O (0.575g, 2 mmol) to the above solution with stirring.

-

A white precipitate of the zinc-glutamate MOF will form readily.

-

Filter the precipitate and dry it in the air.

Characterization

The synthesized aquazinc(II) glutamate hydrate can be characterized using various analytical techniques:

-

Single-Crystal X-ray Diffraction: This technique is used to determine the precise three-dimensional arrangement of atoms within the crystal, providing data on unit cell dimensions, space group, and atomic coordinates.[6][9]

-

Powder X-ray Diffraction (PXRD): PXRD is employed to confirm the phase purity of the bulk synthesized material by comparing the experimental diffraction pattern with the one simulated from single-crystal data.[6][8][10]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to identify the functional groups present in the complex and confirm the coordination of the glutamate ligand to the zinc ion.[8][11]

-

Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability of the compound and the loss of water molecules upon heating.[8][10]

Visualization of the Zinc Coordination Environment

The coordination of the zinc ion in aquazinc(II) glutamate hydrate is a key feature of its crystal structure. The following diagram, generated using the DOT language, illustrates this coordination.

Conclusion

This technical guide has summarized the key aspects of the crystal structure of aquazinc(II) glutamate hydrate. The provided crystallographic data, detailed experimental protocols, and visual representation of the zinc coordination offer a solid foundation for researchers, scientists, and drug development professionals. The unique structural features of this MOF, arising from the interplay of the zinc center and the glutamate ligand, present numerous opportunities for its application in various scientific and technological domains. Further investigation into its properties and potential modifications could lead to the development of novel functional materials.

References

- 1. Refinement of the crystal structure of aquazinc(II) glutamate hydrate, Zn(H2O)(C5H7NO4) · H2O | Semantic Scholar [semanticscholar.org]

- 2. The biological inorganic chemistry of zinc ions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Zinc coordination environments in proteins determine zinc functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. ijasrm.com [ijasrm.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. A comprehensive physicochemical, thermal, and spectroscopic characterization of zinc (II) chloride using X-ray diffraction, particle size distribution, differential scanning calorimetry, thermogravimetric analysis/differential thermogravimetric analysis, ultraviolet-visible, and Fourier transform-infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Characterization of Bis-Acetylacetonatozink (II) [(Zn(acac)2(H2o)] – International Journal of Current Science Research and Review [ijcsrr.org]

A Technical Guide to the Theoretical Modeling of Zinc-Glutamate Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the theoretical and experimental methodologies used to investigate the complex interactions between zinc ions and the glutamate (B1630785) system. Zinc, a crucial neuromodulator, and glutamate, the primary excitatory neurotransmitter in the brain, engage in a sophisticated interplay that governs synaptic transmission, plasticity, and, when dysregulated, contributes to neurotoxicity.[1][2][3] Understanding this relationship at a molecular level is paramount for developing novel therapeutics for a range of neurological and psychiatric disorders.[4][5]

Theoretical Modeling Approaches for Zinc-Glutamate Systems

Computational modeling provides invaluable, atom-level insights into the structural, energetic, and dynamic properties of zinc's interaction with glutamate and its receptors. These methods complement experimental data by explaining the mechanisms behind observed phenomena and predicting the effects of molecular changes.

Core Computational Methods

-

Density Functional Theory (DFT): DFT is a quantum mechanical method used to investigate the electronic structure of atoms, molecules, and condensed matter.[6][[“]] In the context of zinc-glutamate interactions, it is employed to accurately predict the geometry of zinc coordination complexes with glutamate or other amino acid residues (cysteine, histidine, aspartate) and to calculate their binding affinities.[8] Studies have utilized DFT to determine the most stable conformations and to understand the nature of the coordinate bonds between the Zn²⁺ ion and its ligands.[8][9] The M06 and M06-L functionals with a 6-311++G(d,p) basis set have been identified as producing reliable results for zinc-amino acid complexes when compared to experimental data.[[“]][10]

-

Molecular Dynamics (MD) Simulations: MD simulations are used to study the physical movements of atoms and molecules over time. For large biological systems like glutamate receptors, MD provides a way to explore conformational changes, protein dynamics, and the stability of zinc binding in a simulated physiological environment. For instance, MD simulations can assess how zinc binding affects the dynamics of the ligand-binding domain or the ion channel pore of an NMDA or AMPA receptor.[11]

-

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM): The QM/MM approach offers a powerful solution for modeling large biomolecular systems, such as a glutamate receptor embedded in a membrane.[12][13] This method treats the chemically active region—the zinc ion and its immediate coordinating amino acid residues—with high-accuracy quantum mechanics, while the remainder of the protein and its environment are treated with more computationally efficient molecular mechanics.[12][13] QM/MM is particularly valuable for refining the local geometry of metal-binding sites in crystal structures determined at medium or low resolutions and for studying enzymatic reactions or binding events where electronic changes are critical.[12][13][14]

Computational Modeling Workflow

The theoretical investigation of zinc-protein interactions often follows a multi-step workflow, integrating various computational techniques to build a comprehensive model.

Experimental Validation and Key Protocols

Theoretical models are only as valuable as their ability to replicate and predict experimental results. A suite of biophysical and electrophysiological techniques is essential for validating computational predictions and providing the foundational data for model building.

Structural Biology Techniques

X-ray Crystallography: This technique provides high-resolution, three-dimensional atomic coordinates of proteins and their binding sites.[15][16] It has been instrumental in revealing the precise coordination of zinc within the amino-terminal domain (ATD) of NMDA receptor subunits like GluN2A and GluN2B.[15][17]

-

General Protocol for Protein Crystallography:

-

Cloning, Expression, and Purification: The gene for the target protein (e.g., the GluN2A ATD) is cloned into an expression vector. The protein is overexpressed in a suitable host system (e.g., E. coli, insect, or mammalian cells) and purified to homogeneity using chromatographic techniques like affinity and size-exclusion chromatography.

-

Crystallization: The purified protein is concentrated and mixed with a precipitant solution under controlled conditions to promote the formation of well-ordered crystals. This is often done using vapor diffusion methods (sitting-drop or hanging-drop).

-

Data Collection: Crystals are cryo-cooled and exposed to a high-intensity X-ray beam, typically at a synchrotron source. The diffracted X-rays are recorded on a detector.

-

Structure Solution and Refinement: The diffraction pattern is processed to determine the electron density map of the molecule. An atomic model is built into this map and refined against the experimental data to yield the final structure. QM/MM refinement can be used at this stage to improve the accuracy of the metal coordination sphere.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for studying protein structure, dynamics, and ligand binding in solution, providing information that is complementary to static crystal structures.[18] It can identify the specific amino acid residues involved in zinc binding and characterize the dynamics of the binding event.[18][19] Solid-state ⁶⁷Zn NMR, though challenging due to the nucleus's properties, can directly probe the local environment of the zinc ion.[20][21]

-

General Protocol for Heteronuclear NMR:

-

Isotope Labeling: The protein of interest is expressed in minimal media supplemented with ¹⁵N- and/or ¹³C-labeled nutrients (e.g., ¹⁵NH₄Cl, ¹³C-glucose). This is necessary to obtain signals that can be resolved and assigned.

-

Sample Preparation: The labeled, purified protein is concentrated in a suitable buffer with D₂O for the spectrometer's lock signal.

-

Data Acquisition: A series of multi-dimensional NMR experiments (e.g., ¹H-¹⁵N HSQC, HNCA, HNCO) are performed on a high-field NMR spectrometer.

-

Resonance Assignment: The signals (peaks) in the spectra are assigned to specific atoms in the protein sequence.

-

Titration and Structure Calculation: The ligand (zinc) is titrated into the protein sample, and changes in the chemical shifts of backbone and side-chain resonances are monitored to identify the binding site. For structure determination, distance and dihedral angle restraints are derived from NOESY and other experiments and used in computational structure calculations.

-

Functional Characterization

Patch-Clamp Electrophysiology: This is the gold-standard technique for measuring the activity of ion channels like glutamate receptors. It allows for the direct measurement of ion currents flowing through single or multiple channels in a cell membrane, providing precise quantitative data on how modulators like zinc affect receptor function (inhibition or potentiation).[22]

-

General Protocol for Whole-Cell Recording:

-

Cell Culture and Transfection: A cell line (e.g., HEK293 cells) is cultured on glass coverslips. The cells are transiently transfected with cDNAs encoding the specific glutamate receptor subunits of interest (e.g., NR1/NR2A).[23]

-

Recording Setup: A coverslip is placed in a recording chamber on a microscope stage and perfused with an extracellular solution. A glass micropipette with a small tip opening (1-2 µm) is filled with an intracellular solution and positioned onto a single cell.

-

Seal Formation and Recording: Gentle suction is applied to form a high-resistance "giga-seal" between the pipette tip and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration, allowing control of the cell's membrane potential and measurement of the total current from all channels on the cell.

-

Drug Application: Glutamate, along with varying concentrations of zinc, is rapidly applied to the cell using a fast perfusion system. The resulting changes in current (e.g., peak amplitude, desensitization rate) are recorded and analyzed.[23][24]

-

Zinc-Glutamate Signaling Pathways and Receptor Modulation

Zinc is packaged into a subset of glutamatergic presynaptic vesicles by the zinc transporter 3 (ZnT3) and is co-released with glutamate into the synaptic cleft during neuronal activity.[25][26] Once in the synapse, it acts as a potent allosteric modulator of postsynaptic glutamate receptors.

Modulation of NMDA Receptors

The N-methyl-D-aspartate (NMDA) receptor is a primary target of synaptic zinc. Its modulation is subunit-dependent:

-

High-Affinity, Voltage-Independent Inhibition: GluN2A-containing NMDA receptors are highly sensitive to zinc, being inhibited by nanomolar concentrations.[27] This inhibition is voltage-independent and occurs via zinc binding to an allosteric site on the extracellular amino-terminal domain (ATD).[25][26]

-

Low-Affinity, Voltage-Dependent Block: At higher micromolar concentrations, zinc can physically block the ion channel pore of NMDA receptors in a voltage-dependent manner, similar to magnesium.[22]

-

Allosteric Coupling: An allosteric interaction exists between the zinc-binding ATD and the glutamate-binding domain (LBD) of the GluN2A subunit. Glutamate binding increases the affinity of the ATD for zinc, which in turn enhances receptor desensitization.[23][28]

Modulation of AMPA Receptors

Zinc's effect on α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors is typically biphasic and concentration-dependent:

-

Potentiation: At low micromolar concentrations (e.g., 30-100 µM), zinc can potentiate AMPA receptor currents.[24][29] This effect is primarily mediated by a reduction in receptor desensitization, allowing the channel to remain open longer in the presence of glutamate.[24][29]

-

Inhibition: At higher concentrations (approaching 1 mM), zinc inhibits AMPA receptor-mediated currents.[24][29][30] This inhibitory action appears to be independent of the desensitization mechanism and may involve a pore-blocking effect.[24][30]

Role in Excitotoxicity

Excitotoxicity is a pathological process where excessive activation of glutamate receptors leads to neuronal damage and death.[1][2] This process is a key contributor to neuronal loss in conditions like stroke and neurodegenerative diseases.[2][5] Zinc is a critical, though often underappreciated, player in this toxic cascade.[1]

The process involves a neurotoxic "ménage-à-trois" of glutamate, calcium, and zinc.[2]

-

Initiation: Excessive glutamate release over-activates NMDA receptors.

-

Calcium Influx: This leads to a massive influx of Ca²⁺ into the postsynaptic neuron.

-

Downstream Effects: The Ca²⁺ overload triggers multiple damaging pathways, including the production of reactive oxygen and nitrogen species (ROS/RNS).

-

Intracellular Zinc Release: ROS/RNS cause zinc to be released from intracellular stores, primarily from buffering proteins like metallothioneins.[2]

-

Mitochondrial Dysfunction: Both the Ca²⁺ overload and the subsequent rise in intracellular free zinc target mitochondria, leading to energy failure, further ROS production, and ultimately, the activation of cell death pathways.[2][3]

Quantitative Data on Zinc-Glutamate Interactions

The following tables summarize key quantitative parameters derived from experimental studies.

| Receptor Subtype | Zinc Effect | Concentration | Key Finding / Mechanism | Citation(s) |

| NMDA (GluN2A) | Inhibition | Nanomolar (nM) range | High-affinity, voltage-independent allosteric inhibition. | [25][26][27] |

| NMDA (General) | Channel Block | Micromolar (µM) range | Low-affinity, voltage-dependent pore block. | [22] |

| AMPA (Olfactory Bulb) | Potentiation | 30 µM - 100 µM | Decreases receptor desensitization. | [24][29] |

| AMPA (Olfactory Bulb) | Inhibition | ~1 mM | Mechanism separate from desensitization. | [24][29] |

| AMPA (Retina) | Inhibition | 30 µM - 300 µM | Unimodal inhibition; reduced maximal current. | [31] |

| Mutant Receptor | IC₅₀ for Zinc Inhibition | Fold Change vs. Wild-Type | Note | Citation(s) |

| GluN2B (Wild-Type) | 0.8 ± 0.1 µM | 1 | Baseline sensitivity to zinc. | [17] |

| GluN2B (H127A) | 11.2 ± 1.1 µM | ~14x increase | His127 is a direct zinc-coordinating residue. | [17] |

| GluN2B (E284A) | > 1000 µM | >1250x increase | Glu284 is a critical zinc-coordinating residue. | [17] |

Conclusion

The intricate relationship between zinc and glutamate is a cornerstone of synaptic function and a critical factor in neuropathology. Theoretical modeling, when tightly integrated with experimental validation, provides an indispensable framework for dissecting these interactions at the molecular level. By combining quantum chemical calculations, molecular dynamics, and advanced biophysical techniques, researchers can elucidate the mechanisms of receptor modulation, predict the consequences of genetic mutations, and rationally design novel therapeutic agents that target the zinc-glutamate interface. This ongoing synergy between computational and experimental neuroscience holds immense promise for addressing some of the most challenging disorders of the central nervous system.

References

- 1. A Neurotoxic Ménage-à-trois: Glutamate, Calcium, and Zinc in the Excitotoxic Cascade [ouci.dntb.gov.ua]

- 2. A Neurotoxic Ménage-à-trois: Glutamate, Calcium, and Zinc in the Excitotoxic Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Insight into Glutamate Excitotoxicity from Synaptic Zinc Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Zinc in the Glutamatergic Theory of Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Relationship between Zinc (Zn2+) and Glutamate Receptors in the Processes Underlying Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optimal density-functional theory method for zinc–amino acid complexes determined by analyzing structural and Fourier-transform infrared spectroscopy data - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. consensus.app [consensus.app]

- 8. A theoretical study of zinc(II) interactions with amino acid models and peptide fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Optimal density-functional theory method for zinc–amino acid complexes determined by analyzing structural and Fourier-transform infrared spectroscopy data - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Assessing Structural Determinants of Zn2+ Binding to Human HV1 via Multiple MD Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. QM/MM X-ray Refinement of Zinc Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Combination of Docking, QM/MM Methods, and MD Simulation for Binding Affinity Estimation of Metalloprotein Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Detailed images of NMDA receptor show how zinc and a potential drug affect its function | Cold Spring Harbor Laboratory [cshl.edu]

- 16. sciencedaily.com [sciencedaily.com]

- 17. researchgate.net [researchgate.net]

- 18. Zinc finger structure determination by NMR: Why zinc fingers can be a handful - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Zinc Binding to NAP-Type Neuroprotective Peptides: Nuclear Magnetic Resonance Studies and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 20. High-field solid-state (67)Zn NMR spectroscopy of several zinc-amino acid complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. (67Zn) Zinc NMR [chem.ch.huji.ac.il]

- 22. Effect of zinc on NMDA receptor-mediated channel currents in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Allosteric interaction between zinc and glutamate binding domains on NR2A causes desensitization of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Mechanisms of zinc modulation of olfactory bulb AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Intracellular zinc signaling influences NMDA receptor function by enhancing the interaction of ZnT1 with GluN2A - PMC [pmc.ncbi.nlm.nih.gov]